![molecular formula C13H19ClN2O B2699766 N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride CAS No. 1286274-46-1](/img/structure/B2699766.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Diastereoselective Synthesis
Compounds related to N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride are employed in the diastereoselective formation of (Z)-didehydroamino acid esters, showcasing the utility in synthesizing specific stereochemical configurations of amino acids, which are crucial in the development of peptides and peptidomimetics with desired biological activities (Schmidt et al., 1992).
Chemical and Pharmacological Investigations
Research has detailed the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. These studies offer insights into the structure-activity relationships of opioid receptor ligands, contributing to the development of new therapeutic agents (Sharma et al., 2018).
Anticonvulsant Activity Studies
Investigations into the anticonvulsant activities of enaminones derived from similar structural frameworks highlight their potential in treating seizure disorders. These studies not only explore the therapeutic applications but also contribute to understanding the molecular basis of anticonvulsant activity (Scott et al., 1993).
Enantioselective Synthesis
The enantioselective synthesis of 4-acetylaminocyclopent-2-en-1-ols from related compounds demonstrates the importance of such structures in accessing chiral building blocks for pharmaceuticals. This area of research emphasizes the role of stereochemistry in drug design and development (Ramesh et al., 1999).
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLFLWPVJUECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.